LogP and Hydrophobicity: Butanoic Acid Spacer Increases Lipophilicity over Terebic and Terpenylic Acids
The computed XLogP3-AA of 4-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid is 0.9, reflecting the contribution of the four-carbon butanoic acid chain to overall lipophilicity [1]. By comparison, terebic acid (2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid, C7) exhibits a substantially lower LogP (estimated ~ -0.3), and terpenylic acid (2-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetic acid, C8) has an intermediate LogP (estimated ~ 0.2) [2][3]. The higher logP of the C10 compound predicts improved passive membrane permeability relative to the shorter-chain acids, which is relevant for cell-based assay design and prodrug strategies.
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Terebic acid (C7): ~ -0.3 (estimated); Terpenylic acid (C8): ~ 0.2 (estimated) |
| Quantified Difference | ΔLogP = +0.7 to +1.2 over shorter-chain analogs |
| Conditions | Computed by PubChem XLogP3 algorithm; experimental logP not available for the target compound |
Why This Matters
Higher logP directly influences membrane permeability and non-specific protein binding; researchers selecting among γ-lactone acid homologs for cell-based assays must account for this difference.
- [1] PubChem. (2025). 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid – Computed Properties. CID 235459. View Source
- [2] PubChem. (2025). Terebic acid – Computed Properties. CID 101540. View Source
- [3] PubChem. (2025). Terpenylic acid – Computed Properties. CID 235460. View Source
